molecular formula C8H5F3N2O2S B1368756 4-Cyano-3-(trifluoromethyl)benzenesulfonamide CAS No. 923676-92-0

4-Cyano-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B1368756
M. Wt: 250.2 g/mol
InChI Key: NDNVZATXCGMNHR-UHFFFAOYSA-N
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Description

“4-Cyano-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C8H5F3N2O2S . It has a molecular weight of 250.2 .


Molecular Structure Analysis

The molecular structure of “4-Cyano-3-(trifluoromethyl)benzenesulfonamide” consists of a benzenesulfonamide core with a cyano group at the 4-position and a trifluoromethyl group at the 3-position .


Physical And Chemical Properties Analysis

“4-Cyano-3-(trifluoromethyl)benzenesulfonamide” is a solid . The melting point is between 175 - 180 °C, and the predicted boiling point is 304.8±52.0 °C .

Scientific Research Applications

Isostructural Properties

Research has shown that 4-Cyano-3-(trifluoromethyl)benzenesulfonamide is part of a series of isostructural crystals demonstrating adaptable three-dimensional crystal-packing modes to different molecular shapes. This adaptability indicates potential applications in materials science and crystal engineering (Gelbrich, Threlfall & Hursthouse, 2012).

Antagonistic Activity in Progesterone Receptors

It has been found that derivatives of 4-Cyano-3-(trifluoromethyl)benzenesulfonamide function as novel scaffolds for progesterone receptor antagonists. This has implications for the treatment of various diseases, including uterine leiomyoma and breast cancer (Yamada et al., 2016).

Antimicrobial Activity

A study incorporating 4-Cyano-3-(trifluoromethyl)benzenesulfonamide derivatives demonstrated significant antimicrobial activity. These findings suggest potential use in developing new antimicrobial agents (El-Gaby et al., 2018).

Inhibition of Carbonic Anhydrase

Derivatives of 4-Cyano-3-(trifluoromethyl)benzenesulfonamide have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition presents potential therapeutic applications in treating conditions like glaucoma (Gul et al., 2016).

Antitumor Activity

Compounds derived from 4-Cyano-3-(trifluoromethyl)benzenesulfonamide have shown promising antitumor properties. These findings may contribute to the development of new cancer treatments (Alqasoumi et al., 2010).

properties

IUPAC Name

4-cyano-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2S/c9-8(10,11)7-3-6(16(13,14)15)2-1-5(7)4-12/h1-3H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNVZATXCGMNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-(trifluoromethyl)benzenesulfonamide

CAS RN

923676-92-0
Record name 4-cyano-3-(trifluoromethyl)benzene-1-sulfonamide
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